4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXY-5-(PROP-2-EN-1-YL)BENZALDEHYDE
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Overview
Description
4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXY-5-(PROP-2-EN-1-YL)BENZALDEHYDE is an organic compound that belongs to the class of aromatic aldehydes This compound is characterized by the presence of a chlorophenyl group, a methoxy group, and a prop-2-en-1-yl group attached to a benzaldehyde core
Preparation Methods
The synthesis of 4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXY-5-(PROP-2-EN-1-YL)BENZALDEHYDE typically involves a multi-step process. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorophenol, 3-methoxybenzaldehyde, and allyl bromide.
Etherification: The first step involves the etherification of 4-chlorophenol with allyl bromide in the presence of a base such as potassium carbonate to form 4-[(4-chlorophenyl)methoxy]prop-2-ene.
Formylation: The next step is the formylation of 3-methoxybenzaldehyde using a formylating agent such as Vilsmeier-Haack reagent to introduce the formyl group at the desired position.
Coupling Reaction: Finally, the formylated intermediate is coupled with the etherified product under suitable conditions to yield the target compound.
Industrial production methods may involve optimization of reaction conditions, use of catalysts, and scaling up of the process to achieve higher yields and purity.
Chemical Reactions Analysis
4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXY-5-(PROP-2-EN-1-YL)BENZALDEHYDE undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Condensation: The aldehyde group can participate in condensation reactions with compounds containing active methylene groups to form various chalcone derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents such as ethanol or dichloromethane, and controlled temperatures.
Scientific Research Applications
4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXY-5-(PROP-2-EN-1-YL)BENZALDEHYDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXY-5-(PROP-2-EN-1-YL)BENZALDEHYDE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anti-inflammatory effects may result from the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase. The compound’s anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation through various signaling pathways.
Comparison with Similar Compounds
4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXY-5-(PROP-2-EN-1-YL)BENZALDEHYDE can be compared with other similar compounds, such as:
4-[(4-BROMOPHENYL)METHOXY]-3-METHOXY-5-(PROP-2-EN-1-YL)BENZALDEHYDE: This compound has a bromophenyl group instead of a chlorophenyl group, which may result in different reactivity and biological activity.
4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXY-5-(PROP-2-EN-1-YL)BENZALDEHYDE: The presence of a fluorophenyl group may enhance the compound’s stability and lipophilicity.
4-[(4-METHOXYPHENYL)METHOXY]-3-METHOXY-5-(PROP-2-EN-1-YL)BENZALDEHYDE: The methoxyphenyl group may influence the compound’s electronic properties and interactions with biological targets.
Each of these similar compounds has unique structural features that can affect their chemical and biological properties, making them valuable for comparative studies.
Properties
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-3-methoxy-5-prop-2-enylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO3/c1-3-4-15-9-14(11-20)10-17(21-2)18(15)22-12-13-5-7-16(19)8-6-13/h3,5-11H,1,4,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITSPJPHVMRZRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2=CC=C(C=C2)Cl)CC=C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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